Aminopeptidase N (APN) Inhibition: IC50 = 70 nM vs. No Detectable HDAC Activity
2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine exhibits a potent IC50 of 70 nM against porcine kidney aminopeptidase N (APN), while displaying essentially no inhibition of histone deacetylase 1/2 (HDAC1/2) with an IC50 >100,000 nM [1]. This represents a >1,400-fold selectivity window between the two enzyme families, distinguishing this scaffold from broader-spectrum aminopyridine analogs that may promiscuously inhibit multiple enzyme classes [1].
| Evidence Dimension | Enzymatic inhibition potency and selectivity |
|---|---|
| Target Compound Data | APN IC50 = 70 nM; HDAC1/2 IC50 > 100,000 nM |
| Comparator Or Baseline | Same compound tested against HDAC1/2 in parallel assay |
| Quantified Difference | >1,400-fold selectivity for APN over HDAC1/2 |
| Conditions | APN assay: porcine kidney microsomes, 5 min preincubation, 30 min L-leu-p-nitroanilide substrate. HDAC assay: human HeLa cell nuclear extract, 5 min preincubation, 30 min Boc-Lys(acetyl)-AMC substrate. |
Why This Matters
This selectivity profile reduces the risk of off-target histone deacetylase modulation, a common liability in aminopyridine-containing compound libraries.
- [1] BindingDB Entry BDBM50144946 / CHEMBL3763918. IC50 = 70 nM for Aminopeptidase N (porcine kidney microsomes); IC50 > 100,000 nM for HDAC1/2 (human HeLa nuclear extract). ChEMBL / Fudan University, 2025. View Source
